(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride is an organic compound characterized by its unique structure, which integrates a methoxy group, a dihydroindene ring, and a sulfonyl chloride functional group. This combination endows the compound with distinctive chemical properties and high reactivity, particularly due to the presence of the sulfonyl chloride moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 246.71 g/mol .
While specific biological activity data for (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride is limited, its structural features suggest potential applications in medicinal chemistry. The compound's ability to react with various biological nucleophiles could lead to the development of new therapeutic agents. Its derivatives may exhibit pharmacological properties due to their reactivity and functionalization capabilities .
The synthesis of (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride typically involves several steps:
Industrial synthesis may utilize optimized reaction conditions, including catalysts and controlled temperatures, to enhance yield and purity .
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride serves various roles:
Research on interaction studies involving (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride is still emerging. Its high reactivity suggests that it may interact with various biological molecules or synthetic intermediates. Such interactions could pave the way for developing novel compounds with specific biological activities or improved properties in material science.
Several compounds share structural similarities with (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride:
Compound Name | Structure Type | Functional Group | Uniqueness |
---|---|---|---|
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonic acid | Dihydroindene | Sulfonic acid | Lacks chlorinated functionality |
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfinic acid | Dihydroindene | Sulfinic acid | Intermediate oxidation state |
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonamide | Dihydroindene | Sulfonamide | Contains an amine functional group |
The uniqueness of (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride lies in its sulfonyl chloride group. This feature imparts high reactivity compared to its analogs that contain sulfonic or sulfinic acid functionalities. This reactivity allows for a wider range of chemical transformations and applications in both organic synthesis and medicinal chemistry .